3-Chloro-5-(trifluoromethoxy)phenacylamine hydrochloride
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Overview
Description
3-Chloro-5-(trifluoromethoxy)phenacylamine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a phenacylamine moiety, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethoxy)phenacylamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: Introduction of a nitro group to the aromatic ring.
Reduction: Reduction of the nitro group to an amine.
Chlorination: Introduction of the chloro group.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group.
Formation of Phenacylamine: Coupling of the amine with a phenacyl group.
Hydrochloride Formation: Conversion to the hydrochloride salt for stability and solubility.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethoxy)phenacylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of functional groups.
Substitution: Replacement of the chloro or trifluoromethoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenacylamine derivatives.
Scientific Research Applications
3-Chloro-5-(trifluoromethoxy)phenacylamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethoxy)phenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of the chloro and trifluoromethoxy groups can influence its binding affinity and reactivity with enzymes, receptors, or other biomolecules. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethoxy)phenylacetic acid
- 3-Chloro-5-(trifluoromethoxy)benzylamine
- 3-Chloro-5-(trifluoromethoxy)aniline
Uniqueness
3-Chloro-5-(trifluoromethoxy)phenacylamine hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and applications that require specific reactivity and interactions.
Properties
Molecular Formula |
C9H8Cl2F3NO2 |
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Molecular Weight |
290.06 g/mol |
IUPAC Name |
2-amino-1-[3-chloro-5-(trifluoromethoxy)phenyl]ethanone;hydrochloride |
InChI |
InChI=1S/C9H7ClF3NO2.ClH/c10-6-1-5(8(15)4-14)2-7(3-6)16-9(11,12)13;/h1-3H,4,14H2;1H |
InChI Key |
GMSLXXUWPQADBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Cl)C(=O)CN.Cl |
Origin of Product |
United States |
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